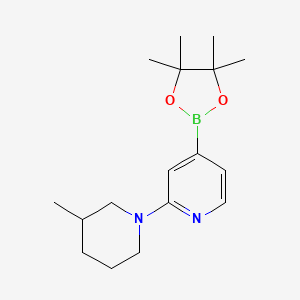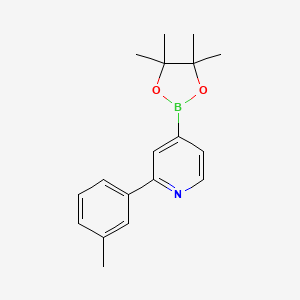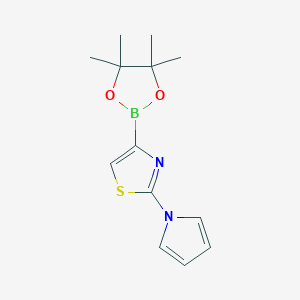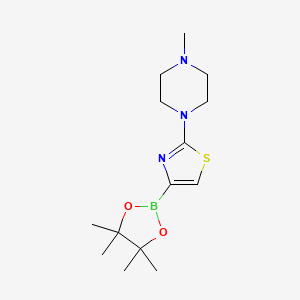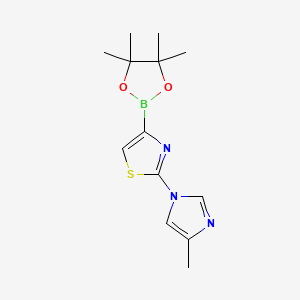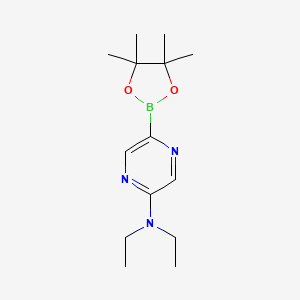
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)pyrazine-2-boronic acid pinacol ester, or 5-DEAP, is a novel boronic acid pinacol ester that has recently been developed for use in a variety of scientific research applications. 5-DEAP is a highly versatile compound that has been used in a range of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of biochemical and physiological processes, and the investigation of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
5-DEAP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs, and other organic compounds, such as dyes and fragrances. In addition, 5-DEAP has been used to study biochemical and physiological processes, such as the metabolism of drugs, and to investigate enzyme-catalyzed reactions, such as the hydrolysis of esters. 5-DEAP has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.
Mecanismo De Acción
The mechanism of action of 5-DEAP is not yet fully understood. However, it is believed that 5-DEAP acts as a substrate for enzymes, such as esterases, that are involved in the hydrolysis of esters. In addition, 5-DEAP has been shown to interact with proteins, such as enzymes, and to modulate their activity. Furthermore, 5-DEAP has been shown to interact with other molecules, such as nucleic acids, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DEAP have not yet been fully investigated. However, it has been shown to modulate the activity of enzymes, proteins, and other molecules. In addition, 5-DEAP has been shown to have an inhibitory effect on the metabolism of drugs, and to modulate the activity of certain hormones. Furthermore, 5-DEAP has been shown to have an anti-inflammatory effect, and to modulate the activity of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-DEAP is its versatility. It can be used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of biochemical and physiological processes, and the investigation of enzyme-catalyzed reactions. In addition, 5-DEAP is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-DEAP in laboratory experiments. It is not water-soluble, and it can be difficult to work with in aqueous solutions. In addition, 5-DEAP is not very stable, and it can degrade over time.
Direcciones Futuras
There are a number of potential future directions for research involving 5-DEAP. These include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas. In addition, further studies into the synthesis and stability of 5-DEAP could lead to the development of more stable and efficient synthetic methods. Furthermore, further research into the interactions between 5-DEAP and other molecules could lead to the development of new therapeutic agents. Finally, the development of new analytical techniques for the detection and quantification of 5-DEAP could lead to a better understanding of its role in biochemical and physiological processes.
Métodos De Síntesis
5-DEAP is synthesized via a two-step process. The first step involves the reaction of 5-diethylaminopyrazine-2-boronic acid with a pinacol ester, such as ethyl pinacol acetate. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 80°C. The second step involves the hydrolysis of the resulting 5-DEAP pinacol ester, which is catalyzed by an acid, such as hydrochloric acid. The hydrolysis reaction is carried out at a temperature of 50°C.
Propiedades
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-10-16-11(9-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNDGMJDBAKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





